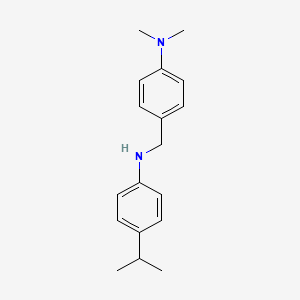

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine

Description

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine (CAS: 400858-39-1) is a disubstituted benzenamine derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position of the benzyl moiety and an isopropyl group (-CH(CH₃)₂) at the para position of the benzene ring. This compound is structurally classified as a secondary amine, featuring a benzylamine core with electron-donating substituents.

Properties

IUPAC Name |

N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQJDEOSZHNOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620788 | |

| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400858-39-1 | |

| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine involves the nucleophilic substitution of 4-(Dimethylamino)benzyl chloride with 4-isopropylaniline under basic conditions.

-

- 4-(Dimethylamino)benzyl chloride (electrophile)

- 4-isopropylaniline (nucleophile)

-

- Base: Sodium hydroxide or potassium carbonate is used to deprotonate the amine and facilitate nucleophilic attack.

- Solvent: Typically polar aprotic solvents or aqueous-organic mixtures that dissolve both reactants.

- Temperature: Mild heating (room temperature to reflux) to promote reaction kinetics.

- Time: Several hours to ensure completion.

-

- Recrystallization from suitable solvents or column chromatography (silica gel with hexane/ethyl acetate gradients) is employed to isolate the pure compound.

This method is straightforward and yields the target compound with high purity when reaction parameters are optimized.

Industrial-Scale Production

For industrial applications, the synthesis is adapted to large-scale batch or continuous flow processes:

- Automation : Use of automated reactors improves reproducibility and safety.

- Green Chemistry : Efforts include solvent-free reactions or environmentally benign solvents to reduce waste and toxicity.

- Optimization : Reaction parameters such as molar ratios, temperature, and mixing rates are finely tuned to maximize yield and minimize by-products.

- Purification : Industrial chromatographic techniques or crystallization methods ensure product purity suitable for commercial use.

Alternative Synthetic Strategies and Retrosynthesis

While the direct substitution method is predominant, alternative routes may be considered based on retrosynthetic analysis:

-

- Preparation of 4-(Dimethylamino)benzylamine derivatives via reduction of nitro precursors.

- Subsequent coupling with 4-isopropylaniline derivatives.

-

- Side reactions such as formation of bis(4-nitrobenzyl)-dimethylammonium bromide impurities can be minimized by controlling reagent feed rates and molar ratios.

Reaction Mechanism Overview

The key step in the synthesis is a nucleophilic substitution (S_N2) where the amino group of 4-isopropylaniline attacks the benzyl chloride carbon, displacing the chloride ion:

- The base deprotonates the amine, increasing nucleophilicity.

- The dimethylamino group on the benzyl chloride influences electronic properties, stabilizing the intermediate.

- Reaction proceeds with inversion of configuration at the benzylic carbon (if chiral).

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Electrophile | 4-(Dimethylamino)benzyl chloride | Commercially available or synthesized |

| Nucleophile | 4-isopropylaniline | Purity affects yield |

| Base | Sodium hydroxide or potassium carbonate | Facilitates deprotonation |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic mixtures | Solubility considerations |

| Temperature | 25–80 °C | Higher temperatures may increase side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC |

| Purification | Recrystallization or column chromatography | Silica gel, hexane/ethyl acetate gradients |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Analytical Confirmation of Product

-

- Aromatic protons appear at δ 6.5–7.5 ppm.

- Dimethylamino protons at δ ~2.8–3.2 ppm.

- Isopropyl group methyl protons show characteristic doublets near δ 1.0 ppm.

-

- C-N stretching bands at 1250–1350 cm⁻¹.

- Aromatic C-H stretches near 3000–3100 cm⁻¹.

-

- Molecular ion peak consistent with molecular weight 268.4 g/mol.

-

- HPLC or GC analysis to confirm >95% purity.

Research Findings and Notes

- The synthesis is robust and scalable, with high yields and purity achievable under optimized conditions.

- Control of side reactions, especially during intermediate preparation, is critical for product quality.

- Industrial processes incorporate green chemistry principles to reduce environmental impact.

- The compound’s unique substitution pattern (dimethylamino and isopropyl groups) influences its reactivity and solubility, necessitating tailored reaction conditions.

This comprehensive overview integrates synthetic methodologies, industrial considerations, mechanistic insights, and analytical techniques for the preparation of this compound, providing a professional and authoritative resource for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Modulation of CFTR Activity

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine has been identified as a potential modulator of CFTR activity. CFTR is an ABC transporter that regulates chloride ion transport in epithelial cells. Mutations in the CFTR gene lead to cystic fibrosis, characterized by thick mucus production and respiratory issues. Compounds that enhance CFTR activity may alleviate symptoms associated with this condition.

- Case Study : Research indicates that compounds similar to this compound can improve mucus clearance in models of cystic fibrosis by increasing anion secretion across CFTR channels . This modulation has implications for treating chronic obstructive pulmonary disease (COPD) and other secretory disorders.

Therapeutic Potential in Neurodegenerative Diseases

The compound's ability to modulate ABC transporters extends beyond respiratory diseases. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where ABC transporters are involved in the clearance of amyloid-beta and other neurotoxic substances from the brain.

- Research Findings : Studies have demonstrated that enhancing ABC transporter activity can facilitate the removal of toxic metabolites, potentially slowing disease progression .

Role in Cancer Therapy

ABC transporters are also implicated in multidrug resistance (MDR) observed in cancer treatments. This compound may be utilized to overcome MDR by inhibiting specific ABC transporters that expel chemotherapeutic agents from cancer cells.

- Clinical Implications : By modulating these transporters, this compound could enhance the effectiveness of existing chemotherapy regimens .

Data Table: Summary of Applications

| Application Area | Disease/Condition | Mechanism/Effect |

|---|---|---|

| Modulation of CFTR Activity | Cystic Fibrosis | Enhances chloride ion transport |

| Neurodegenerative Disease Treatment | Alzheimer's, Parkinson's | Facilitates clearance of neurotoxic substances |

| Cancer Therapy | Multidrug Resistant Cancers | Inhibits efflux pumps to retain chemotherapeutics |

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the isopropyl group can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine

- Structure: Combines a dimethylamino-benzyl group with an isopropyl-substituted benzene ring.

- Key Functional Groups: Secondary amine, dimethylamino (electron-donating), and isopropyl (sterically bulky).

- Synthetic Pathway: Likely involves condensation of 4-isopropylbenzenamine with 4-(dimethylamino)benzyl halide or aldehyde, followed by reduction.

Compound 19 (C₃₅H₄₀N₁₃O₂S₄)

- Structure : Contains triazole and thiourea moieties linked via a p-tolylazanediyl backbone .

- Synthesis: Generated via isothiocyanate addition to a methanol solution, followed by recrystallization (DMF/H₂O) .

Compound 10 (C₃₃H₃₉N₁₁S₂)

- Structure : Features triazole-thione units and a benzylidene group .

- Key Differences : Sulfur-containing triazole-thione groups increase polarity and reactivity compared to the target compound.

- Synthesis: Formed via reflux of aromatic aldehydes with a precursor in methanol/HCl, followed by recrystallization .

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (C₂₇H₂₉ClN₂O₃)

- Structure : Includes chlorobenzyl, methoxyphenyl, and amide groups .

- Key Differences : Amide and ketone functionalities introduce hydrogen-bonding capacity, contrasting with the target's amine-based structure.

- Synthesis : Multicomponent reaction involving isocyanates and aldehydes, purified via flash chromatography .

Physicochemical Properties

Key Observations :

- The target compound’s dimethylamino group enhances solubility in polar solvents compared to non-polar analogues.

This compound

- Reactivity: The dimethylamino group acts as a strong electron donor, facilitating participation in acid-base reactions or as a ligand precursor.

- Applications: Potential use in catalysis, polymer chemistry, or as a pharmaceutical intermediate (e.g., antihistamines or kinase inhibitors).

Compound 19 and 10

- Reactivity : Thiourea and triazole-thione groups enable metal chelation and nucleophilic substitution .

- Applications : Medicinal chemistry (antimicrobial or anticancer agents) due to heterocyclic motifs.

C₂₇H₂₉ClN₂O₃

Biological Activity

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in relation to modulating ATP-binding cassette (ABC) transporters. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 284.40 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group, which is significant for its biological activity, particularly in interactions with neurotransmitter systems and transport mechanisms.

1. Modulation of ABC Transporters

ABC transporters play critical roles in the transport of various molecules across cellular membranes. This compound has been identified as a modulator of these transporters, which are implicated in drug resistance in cancer therapy and other diseases.

- Mechanism of Action : The compound enhances the activity of certain ABC transporters, potentially improving the efficacy of co-administered drugs by facilitating their cellular uptake or reducing efflux.

- Clinical Implications : Its modulation of ABC transporters may offer therapeutic benefits in conditions like cystic fibrosis, where defective transporter function leads to severe health issues .

2. Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV.

- In vitro Studies : Compounds structurally related to this compound have shown promising results in inhibiting HIV reverse transcriptase, suggesting potential applications in HIV treatment .

- Mechanism : These compounds may disrupt viral replication by interfering with the enzyme's activity, thereby preventing the virus from proliferating within host cells.

Study 1: ABC Transporter Modulation

A study focused on the modulation of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity demonstrated that this compound could enhance chloride ion transport in epithelial cells. This effect was measured using patch-clamp techniques and fluorescence assays, indicating improved ion flow across cell membranes .

Study 2: Antiviral Efficacy

In another investigation, a series of analogs including this compound were tested for their ability to inhibit HIV replication. Results indicated that certain modifications to the compound's structure significantly increased its potency against resistant strains of HIV .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, and how do reaction parameters influence yield and purity?

- Methodology : The synthesis of structurally similar compounds (e.g., N-(4-(Dimethylamino)benzyl)-N-methyl-4-nitroaniline) involves nucleophilic substitution and deprotection steps. Key parameters include solvent choice (e.g., dichloromethane for improved solubility), temperature control (0–25°C for minimized side reactions), and acid-binding agents (e.g., dimethylamine hydrochloride to neutralize HCl byproducts) . Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for benzyl groups) and dimethylamino signals (δ ~2.8–3.2 ppm for -N(CH₃)₂). Compare with reference spectra of analogous compounds .

- IR : Identify characteristic stretches (e.g., C-N at ~1250–1350 cm⁻¹, aromatic C-H at ~3000–3100 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₆N₂: 282.2096; observe experimental m/z within ±2 ppm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C (long-term), 25°C (ambient), and 40°C (stress) in buffers (pH 1–13). Monitor degradation via HPLC/UV-Vis. For solubility, use shake-flask methods in solvents like DMSO, methanol, or aqueous buffers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution on the dimethylamino group, and potential nucleophilic/electrophilic sites. Compare with experimental UV-Vis absorption spectra for validation .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes during derivatization (e.g., nitration or alkylation)?

- Methodology : Investigate steric hindrance from the isopropyl group using molecular dynamics simulations. For example, failed nitration may arise from hindered access to the para position; alternative approaches like directed ortho-metalation or protecting group strategies (e.g., Boc) can be tested .

Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors), and what assays validate its pharmacological potential?

- Methodology :

- In silico docking : Use AutoDock Vina to model binding to dopamine or serotonin receptors. Focus on hydrogen bonding with the dimethylamino group and hydrophobic interactions with the isopropyl moiety .

- In vitro assays : Radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) and functional cAMP assays to measure antagonism/agonism .

Q. What crystallographic techniques characterize polymorphic forms, and how do lattice energies influence stability?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with CCDC deposition (e.g., CCDC 2032776 protocols) to determine unit cell parameters. Compare lattice energies (via PIXEL calculations) to predict dominant polymorphs under specific crystallization conditions (e.g., ethanol vs. acetonitrile) .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in synthetic yield be mitigated?

- Methodology : Implement design of experiments (DoE) to optimize variables (e.g., molar ratios, catalyst loading). For example, a central composite design can identify critical factors (e.g., reaction time, temperature) and establish robust operating ranges .

Q. What analytical workflows reconcile discrepancies between spectroscopic data and theoretical predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.